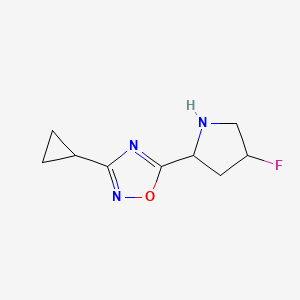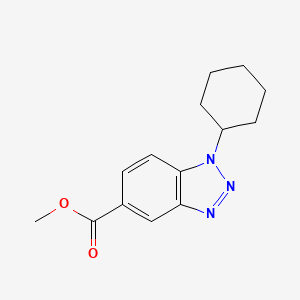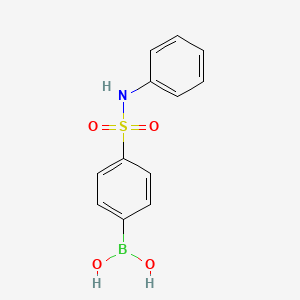
3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Overview
Description
3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (3-CPF-POD) is a heterocyclic compound that is of interest to scientists due to its wide range of potential applications. It has been studied for its ability to act as a catalyst, as a ligand for metal-organic frameworks, as a molecular switch, as a fluorescent probe, and as an inhibitor of enzymes. 3-CPF-POD has also been studied for its potential use in medical applications, such as in drug delivery, for the treatment of cancer, and for the treatment of inflammation.
Scientific Research Applications
Insecticidal Activities : Shi et al. (2000) synthesized 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles and tested their insecticidal activities against armyworms, indicating potential applications in agriculture and pest control (Shi et al., 2000).
GABA/benzodiazepine Receptor Interaction : A study by Tenbrink et al. (1994) explored compounds including 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxalin-10(11H)-one for their binding affinity to the GABAA/benzodiazepine receptor. This research is relevant to neuroscience and pharmacology (Tenbrink et al., 1994).
Antibacterial Activity : Research by Singhai and Gupta (2019) on 1,3,4-oxadiazole derivatives derived from ciprofloxacin revealed enhanced antibacterial activity against various organisms. This indicates their potential in developing new antibacterial drugs (Singhai & Gupta, 2019).
Organic Light-Emitting Diodes (OLEDs) : Jin et al. (2014) developed new iridium(III) complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol, showing applications in OLED technology, which is crucial for the development of advanced display and lighting technologies (Jin et al., 2014).
Anticancer Activity : Aboraia et al. (2006) studied 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives for their anticancer activity, suggesting potential applications in cancer therapy (Aboraia et al., 2006).
Polymorphism and Stability : Shishkina et al. (2020) investigated the polymorphic forms of a compound structurally related to 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole, highlighting its potential biological activity and importance in understanding drug stability and formulation (Shishkina et al., 2020).
Polymeric Materials : Hamciuc et al. (2005) explored fluorinated poly(1,3,4-oxadiazole-ether-imide)s, indicating applications in the field of material science, particularly in the development of high-performance polymers (Hamciuc et al., 2005).
properties
IUPAC Name |
3-cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c10-6-3-7(11-4-6)9-12-8(13-14-9)5-1-2-5/h5-7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPYFIFLCABTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(CN3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492882.png)
![6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1492884.png)



![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)



![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B1492895.png)

